Silver perchlorate monohydrate
Description
Historical Context and Evolution of Perchlorate (B79767) Chemistry
The journey of perchlorate chemistry began in 1816 when Count Frederick Von Stadion first synthesized potassium perchlorate in his German laboratory. dtic.mil He initially named the sparingly water-soluble salt potassium "oxychlorate" (KClO₄) and also synthesized perchloric acid (HClO₄) while determining the new salt's composition. dtic.mil The name "perchlorate" was later popularized by G.S. Serullas, who discovered ammonium (B1175870) perchlorate and other perchlorate salts in 1831. dtic.mil
The late 19th and early 20th centuries saw the commercialization of perchlorate production, driven by its use in explosives like "Carlsonit," developed by Oscar F. Carlson. dtic.mil Sweden was a pioneer in this field, with commercial production starting in 1893. dtic.mil Other countries, including France, Germany, Switzerland, and the United States, soon followed. dtic.mil Before World War II, the U.S. imported its perchlorate from Sweden. acs.org The war spurred domestic production, with facilities established in locations like Niagara Falls, N.Y., and later in Henderson, Nevada, to meet the demand for rocket propellants. acs.orgnv.gov
Perchloric acid itself was first synthesized by Austrian chemist Friedrich von Stadion in the mid-1810s. wikipedia.org Industrial production of perchloric acid now primarily serves as a precursor to ammonium perchlorate for rocket fuel. wikipedia.org
Significance of Silver(I) Perchlorate Monohydrate in Modern Inorganic and Organic Synthesis Methodologies
Silver perchlorate monohydrate is a versatile reagent in modern chemistry, primarily utilized as a powerful oxidizing agent and a source of silver ions. chemimpex.com Its ability to facilitate reactions under mild conditions makes it a preferred choice in the synthesis of complex molecules. chemimpex.com
One of its key applications is in glycosylation reactions, where it has been shown to be an effective promoter for the activation of glycosyl thioimidates, leading to improved formation of 1,2-cis glycosides. dovepress.com This is significant in the synthesis of complex oligosaccharides, which are crucial in understanding biological processes. dovepress.com Studies have demonstrated that silver perchlorate can offer better stereoselectivity compared to other silver salts. dovepress.com
In inorganic synthesis, similar to silver nitrate (B79036), silver perchlorate is effective for replacing halide ligands with the weakly coordinating perchlorate anion. wikipedia.org It is also used in the preparation of other silver compounds and perchlorate salts. chemimpex.com The compound's high solubility in aromatic solvents like benzene (B151609) and toluene (B28343) is noteworthy, where the silver cation binds to the arene ring. wikipedia.org
Overview of Current Research Directions and Challenges
Current research continues to explore the diverse applications of this compound, while also addressing the challenges associated with its use. A significant area of research is its application in the synthesis of silver nanoparticles. thermofisher.comfuncmater.comchemicalbook.com These nanoparticles have various applications, including in the development of materials with antimicrobial properties. chemimpex.com
Another research focus is its role as a catalyst in various organic reactions. wikipedia.orgthermofisher.comfuncmater.com For instance, it has been investigated as a promoter in chemical glycosylation to synthesize complex carbohydrates. dovepress.comresearchgate.net Researchers are also exploring its use in developing sensitive electrical conductivity sensors due to its exceptional ionic conductivity. pubcompare.ai
The primary challenge in using this compound is the inherent risk associated with the perchlorate anion, which can be explosive. wikipedia.orgca.gov This has led to a decline in its use in some areas of chemical synthesis, with researchers seeking safer alternatives like silver tetrafluoroborate (B81430) and silver trifluoromethanesulfonate. wikipedia.org The hygroscopic and light-sensitive nature of this compound also requires specific storage and handling procedures. funcmater.com
Interdisciplinary Relevance in Materials Science and Catalysis
The properties of this compound lend themselves to significant applications in the interdisciplinary fields of materials science and catalysis.
In materials science , this compound is employed in the development of advanced materials. chemimpex.com It is used to create coatings and films with antimicrobial properties. chemimpex.com Furthermore, it serves as a precursor in the synthesis of silver nanoparticles, which are integral to various technological advancements. funcmater.comchemicalbook.comthermofisher.com The compound's high ionic conductivity is also being harnessed in the development of sophisticated electrical conductivity sensors for material characterization. pubcompare.ai
In the field of catalysis , silver perchlorate is utilized as a catalyst in a range of organic chemistry reactions. wikipedia.orgthermofisher.comfuncmater.com Its effectiveness as a promoter in glycosylation reactions highlights its catalytic potential in the synthesis of complex organic molecules. dovepress.com Research also points to its use in the preparation of silver-based electrodes, which are crucial components in electrochemical sensors and devices, enhancing their sensitivity and performance. chemimpex.com
Data Tables
Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | AgClO₄·H₂O | chemimpex.com |
| Molecular Weight | 225.33 g/mol | chemimpex.com |
| Appearance | White to off-white crystalline powder | chemimpex.com |
| Density | 2.8 g/cm³ | chemimpex.com |
| Melting Point | 486 °C (decomposes) | wikipedia.org |
| Solubility in Water | 557 g/100 mL (25 °C) | wikipedia.org |
Applications of this compound
| Field | Specific Application | Reference |
|---|---|---|
| Organic Synthesis | Powerful oxidizing agent, promoter in glycosylation | chemimpex.comdovepress.com |
| Inorganic Synthesis | Replacement of halide ligands, preparation of other silver compounds | wikipedia.orgchemimpex.com |
| Materials Science | Development of antimicrobial coatings, synthesis of silver nanoparticles, conductivity sensors | chemimpex.compubcompare.ai |
| Catalysis | Catalyst in various organic reactions, preparation of silver-based electrodes | wikipedia.orgchemimpex.comthermofisher.com |
| Analytical Chemistry | Reagent in titrations and gravimetric analysis | chemimpex.com |
Structure
2D Structure
Properties
IUPAC Name |
perchloric acid;silver;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.ClHO4.H2O/c;2-1(3,4)5;/h;(H,2,3,4,5);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKJQTCZQVRMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OCl(=O)(=O)=O.[Ag] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgClH3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Crystallization Science
Diverse Synthetic Routes to Silver Perchlorate (B79767) and its Hydrates
The synthesis of silver perchlorate (AgClO₄) and its monohydrate (AgClO₄·H₂O) can be achieved through several chemical pathways, utilizing both aqueous and non-aqueous environments. The choice of method often depends on the desired purity, scale, and available precursors.
Aqueous-phase synthesis is the most common approach for producing silver perchlorate, leveraging its high solubility in water. wikipedia.org These methods typically involve the reaction of a silver-containing precursor with perchloric acid or another perchlorate salt, followed by crystallization from the aqueous solution.
Several well-established reactions are employed:
Reaction with Silver Oxide: Perchloric acid readily reacts with silver oxide in an acid-base neutralization reaction to yield silver perchlorate and water. wikipedia.orgstudy.com The reaction proceeds to completion due to the formation of water. study.com The silver perchlorate monohydrate can then be crystallized by concentrating the solution through heating and subsequent cooling. study.comsciencemadness.org
Reaction with Silver Nitrate (B79036): The reaction between perchloric acid and silver nitrate is another effective route. wikipedia.orgstudy.com To drive the reaction forward, the mixture is often heated, which helps to expel the nitric acid formed as a byproduct, leaving behind the silver perchlorate. at.ua
Metathesis Reaction: A double displacement reaction between barium perchlorate and silver sulfate (B86663) yields silver perchlorate and a precipitate of barium sulfate. wikipedia.orgstudy.com Due to the low solubility of barium sulfate, it is easily removed from the aqueous solution by filtration or centrifugation, after which the silver perchlorate can be isolated by evaporating the water. study.com
Direct Reaction with Silver Metal: Silver metal can also be dissolved directly in perchloric acid. sciencemadness.org Following the dissolution, the resulting solution is concentrated and cooled to induce recrystallization, yielding solid silver perchlorate. sciencemadness.org
Once the aqueous silver perchlorate solution is prepared, obtaining the monohydrate involves dissolving the salt in water, neutralizing with a small amount of silver carbonate or silver oxide, filtering, and then carefully evaporating the solvent and cooling to crystallize the hydrated salt. at.ua
Table 1: Summary of Aqueous Synthetic Routes
| Reactants | Reaction Type | Driving Force | Product Isolation |
|---|---|---|---|
| Silver Oxide (Ag₂O) + Perchloric Acid (HClO₄) | Acid-Base Neutralization | Formation of Water | Evaporation & Cooling study.com |
| Silver Nitrate (AgNO₃) + Perchloric Acid (HClO₄) | Acid Displacement | Removal of Nitric Acid | Heating & Evaporation at.ua |
| Barium Perchlorate (Ba(ClO₄)₂) + Silver Sulfate (Ag₂SO₄) | Metathesis (Precipitation) | Precipitation of BaSO₄ | Centrifugation/Filtration study.com |
| Silver (Ag) + Perchloric Acid (HClO₄) | Redox | N/A | Concentration & Cooling sciencemadness.org |
Silver perchlorate is notable for its significant solubility in certain organic solvents, particularly aromatic compounds like benzene (B151609) and toluene (B28343). wikipedia.org This property allows for preparative strategies in non-aqueous media, which can be advantageous for specific applications or for avoiding the incorporation of water into the crystal lattice.
Crystals of silver perchlorate can be obtained directly from these aromatic solutions. wikipedia.org X-ray crystallographic studies have confirmed that in such solvents, the silver cation forms a bond with the arene. wikipedia.org Synthesis can also be performed in other organic solvents. For instance, high-purity silver perchlorate can be recrystallized from anhydrous ethanol, with crystal growth occurring slowly in a desiccator containing calcium chloride to absorb the ethanol. guidechem.com The final product is then often washed with a non-polar solvent like benzene to remove any residual mother liquor before final drying. guidechem.com
Control of Crystallization Parameters for Morphological and Polymorphic Control
The control of crystallization is critical for determining the physical characteristics of the final this compound product, such as crystal size, shape (morphology), and potentially its crystalline form (polymorphism). Key parameters that can be manipulated include temperature, solvent composition, and the rate of solvent evaporation or cooling.
Temperature and Supersaturation: The most common method to induce crystallization is by creating a supersaturated solution. This is typically achieved by concentrating a solution via heating to evaporate the solvent, followed by controlled cooling. sciencemadness.org The rate of cooling can influence the size of the crystals; slower cooling generally promotes the growth of larger, more well-defined crystals.
Solvent System: The choice of solvent can significantly affect crystal growth. As seen in non-aqueous preparations, using solvents like adiponitrile (B1665535) can lead to the formation of small, single crystals through slow crystallization processes. electronicsandbooks.com In mixed-solvent systems, altering the ratio of solvents can modulate crystal growth patterns. acs.org
Evaporation Rate: Similar to temperature control, managing the rate of solvent evaporation is a key technique. instantgoldrefining.com Slow evaporation from a saturated solution at a constant temperature can yield high-quality crystals over time.
Precursor Chemistry and Reaction Stoichiometry for Optimized Yields
Optimizing the yield and purity of this compound begins with the careful selection of precursors and precise control over the reaction stoichiometry.
The primary precursors used in its synthesis are listed below:
Silver Sources: Silver Nitrate (AgNO₃), Silver Oxide (Ag₂O), Silver Sulfate (Ag₂SO₄), elemental Silver (Ag). wikipedia.orgstudy.comsciencemadness.org
Perchlorate Source: Perchloric Acid (HClO₄), Barium Perchlorate (Ba(ClO₄)₂). wikipedia.orgstudy.com
The stoichiometry of the reaction is crucial for maximizing the conversion of the limiting reactant and minimizing unreacted starting materials in the final product.
Table 2: Stoichiometric Reactions for Silver Perchlorate Synthesis
| Reaction | Stoichiometric Equation | Notes |
|---|---|---|
| Silver Oxide Route | 2HClO₄ + Ag₂O → 2AgClO₄ + H₂O | This reaction goes to completion. study.com |
| Silver Nitrate Route | HClO₄ + AgNO₃ → AgClO₄ + HNO₃ | Often performed with an excess of perchloric acid to drive off the volatile nitric acid. at.ua |
| Barium Perchlorate Route | Ba(ClO₄)₂ + Ag₂SO₄ → 2AgClO₄ + BaSO₄(s) | The reaction is driven by the precipitation of insoluble barium sulfate. study.com |
For instance, in the synthesis from silver nitrate and perchloric acid, using a large excess of concentrated perchloric acid and heating ensures the complete removal of nitric acid, pushing the equilibrium toward the products. at.ua When preparing the compound from silver oxide, it is sometimes beneficial to maintain a slight excess of the silver oxide precipitate during its dissolution in perchloric acid. This ensures that all the free acid is neutralized, which can be important for the stability and purity of the final product. guidechem.com
Isolation and Purification Protocols for High Purity Material
The isolation and purification of this compound are critical steps to remove byproducts, unreacted precursors, and other impurities. The specific protocol depends on the synthetic route used.
Isolation Techniques:
Crystallization: As described previously, cooling or evaporating a saturated solution is the primary method of isolation. study.comsciencemadness.org
Filtration/Centrifugation: Once crystals have formed, they are separated from the mother liquor using filtration or centrifugation. study.comat.uaguidechem.com This physically removes the bulk of the soluble impurities.
Purification Protocols:
Recrystallization: This is a powerful technique for purifying solid compounds. The crude silver perchlorate is dissolved in a minimum amount of a suitable solvent (e.g., water or anhydrous ethanol) at an elevated temperature, and then the solution is slowly cooled to form purer crystals, leaving impurities behind in the solution. guidechem.com
Washing: After isolation, the crystalline product is typically washed to remove any adhering mother liquor. For aqueous preparations, this may involve washing with small amounts of cold deionized water. googleapis.com For non-aqueous preparations, a volatile organic solvent like benzene may be used. guidechem.com
Removal of Specific Impurities: If silver chloride is present as an impurity (which can form if chloride ions are present during synthesis), a specific purification step can be employed. The crude product is dissolved in water, neutralized with silver carbonate or silver oxide (which precipitates any remaining acid and does not introduce foreign cations), filtered to remove the insoluble chloride, and then recrystallized. at.ua
Drying: The final step is to dry the purified crystals. To obtain the monohydrate, drying conditions must be controlled to avoid removing the water of hydration. For high-purity anhydrous material, vacuum drying in a desiccator, often over a strong drying agent like phosphorus pentoxide, is employed. guidechem.com
A comprehensive purification procedure involves dissolving silver nitrate in water, precipitating silver oxide with sodium hydroxide, washing the precipitate extensively until it is free of nitrate ions, and then reacting it with perchloric acid. guidechem.com The resulting silver perchlorate is then crystallized, filtered, and subjected to vacuum drying. guidechem.com
Advanced Structural Characterization Through Crystallography
Single-Crystal X-ray Diffraction Analysis of Silver Perchlorate (B79767) Monohydrate
Single-crystal X-ray diffraction stands as the definitive method for determining the atomic-level structure of crystalline solids. Seminal work by W. Ludwig and R. Wartchow provided a comprehensive structural determination of silver perchlorate monohydrate.
The analysis revealed that this compound crystallizes in the orthorhombic system. This crystal system is characterized by three unequal axes that are mutually perpendicular. The specific space group was identified as Cmcm, a centrosymmetric space group that dictates the symmetry operations applicable to the arrangement of atoms within the unit cell.
The unit cell is the fundamental repeating block of the crystal lattice. Its dimensions, determined with high precision, define the size and shape of this repeating unit. For this compound, the lattice parameters are detailed in the table below.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Cmcm |
| a-axis (Å) | 8.13 |
| b-axis (Å) | 10.22 |
| c-axis (Å) | 7.11 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
These parameters define a precise volume for the unit cell, within which the silver ions, perchlorate anions, and water molecules are packed in a highly ordered, repeating pattern.
Within the crystal lattice, the silver(I) ion (Ag⁺) is a focal point of the coordination environment. In the monohydrate structure, each Ag⁺ ion is coordinated by six oxygen atoms. Four of these oxygen atoms originate from four distinct perchlorate (ClO₄⁻) anions, and the remaining two are from two different water molecules.
The single water molecule in the formula unit, the "monohydrate," is not merely a passive occupant of the crystal lattice. It is an integral structural component, directly participating in the coordination of the silver ion. Each water molecule bridges two Ag⁺ ions, forming Ag-O(H₂O)-Ag linkages that contribute to the cohesion of the crystal structure.
Structural Analysis of Silver(I)-Perchlorate Coordination Complexes
While the structure of pure this compound is well-defined, the Ag⁺ ion and perchlorate anion are also fundamental components in a vast array of coordination complexes and polymers, particularly with organic ligands. In these complexes, the coordination environment of the silver ion is often modified, and the perchlorate ion can exhibit different behaviors.
In many instances, the perchlorate ion acts as a weakly coordinating or non-coordinating anion, simply balancing the charge of a cationic silver-ligand complex. However, in other cases, it actively participates in the coordination sphere. wikipedia.org For example, in complexes with pyridine (B92270) (py), dimeric units of [Agpy₂ClO₄]₂ can form, where perchlorate ions bridge two silver centers via Ag-O bonds with distances of approximately 2.84 Å and 2.87 Å. mdpi.comresearchgate.net
The coordination geometry of the silver(I) ion in these complexes is highly variable, reflecting its electronic flexibility (a d¹⁰ configuration). Common geometries include:
Linear: Often seen with two-coordinate complexes, such as in some pyrazolato coordination polymers. nih.gov
Trigonal Planar: For three-coordinate silver centers.
Tetrahedral: A frequent geometry for four-coordinate Ag⁺, as observed in complexes with certain phosphine (B1218219) ligands and in a thiacalixarene complex where the Ag⁺ ion is coordinated to two sulfur atoms and two oxygen atoms from bridging perchlorate ions. researchgate.netnih.gov
Higher Coordination Numbers: Five- and six-coordinate geometries, often distorted, are also known, as seen in the monohydrate itself.
The perchlorate ion's ability to act as a simple counter-ion, a monodentate ligand, or a bridging ligand makes it a versatile component in the construction of diverse supramolecular architectures. researchgate.net
Polymorphism Investigations and Structural Transitions in Solid State
Polymorphism is the ability of a solid material to exist in more than one crystal structure or form. While extensive studies on the polymorphism of this compound are not widely reported in the literature, investigations into the related anhydrous silver perchlorate (AgClO₄) provide relevant context.
Anhydrous silver perchlorate is known to exhibit at least two polymorphs. At room temperature, it typically adopts a cubic crystal structure with the space group F-43m. nih.gov However, theoretical and database entries also report a tetragonal phase (space group I-42m), indicating that polymorphism exists for the anhydrous salt.
In contrast, a well-documented structural transition is observed in the closely related compound, silver chlorate (B79027) (AgClO₃). Silver chlorate undergoes a reversible, first-order phase transition from a tetragonal form at room temperature to a cubic phase at approximately 139°C. This transition involves a significant change in the crystal lattice. While this pertains to the chlorate and not the perchlorate, it highlights the potential for structural transformations in related silver oxyanion salts. To date, similar polymorphic behavior or solid-state transitions for this compound have not been characterized.
Spectroscopic Probes for Molecular and Electronic Structure
Vibrational Spectroscopy (Infrared and Raman) for Anion and Ligand Characterization
Infrared (IR) and Raman spectroscopy are powerful for characterizing the perchlorate (B79767) anion and coordinated ligands. The vibrational modes of the perchlorate ion are sensitive to its environment, and changes in these modes can indicate coordination to the silver ion.
The free perchlorate anion (ClO₄⁻) possesses a tetrahedral (Td) symmetry. This high symmetry results in specific selection rules for its vibrational modes in IR and Raman spectroscopy. However, when the perchlorate anion coordinates to a metal center, such as the silver ion in silver perchlorate complexes, its symmetry is lowered. researchgate.net This reduction in symmetry leads to changes in the vibrational spectra, including the splitting of degenerate modes and the appearance of bands that are inactive in the free ion. researchgate.net
For instance, in a study of bis(pyridine)silver(I) perchlorate, the coordination of the perchlorate ions to the silver ions resulted in distortions from the ideal tetrahedral geometry. mdpi.com This was evidenced by the appearance of the symmetric stretching mode (ν₁) in the IR spectrum at 929 cm⁻¹, a mode that is typically IR inactive for the free tetrahedral perchlorate ion. mdpi.com The IR and Raman spectra of this compound showed a number of bands corresponding to the vibrational modes of the perchlorate anion, confirming the lowering of its symmetry upon coordination. mdpi.com
The vibrational modes of the perchlorate anion in a bis(pyridine)silver(I) perchlorate complex are summarized in the table below.
| Vibrational Mode | IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| ν₁ | 929 | 930 | Symmetric stretching (Cl-O) |
| δₛ | 458, 474 | 456, 484 | Symmetric bending (Cl-O) |
| νₐₛ | - | weak bands | Antisymmetric stretching (Cl-O) |
| δₐₛ | - | 621 | Antisymmetric bending (Cl-O) |
The coordination of ligands to the silver ion in silver perchlorate complexes can induce shifts in the vibrational frequencies of both the perchlorate anion and the ligands themselves. These shifts provide information about the strength of the coordination bonds. For example, in bis(pyridine)silver(I) perchlorate, the Ag-N stretching vibrations were observed in the Raman spectrum at 166 and 231 cm⁻¹. mdpi.com
Fermi resonance, an interaction between a fundamental vibrational mode and an overtone or combination band of similar energy and symmetry, can also be observed in the vibrational spectra of these complexes. libretexts.org This phenomenon can lead to a splitting of the bands and a change in their intensities. In the case of bis(pyridine)silver(I) perchlorate, very weak overtones of the symmetric bending mode of the perchlorate ion were observed in the Raman spectrum at 917 cm⁻¹ and 968 cm⁻¹. mdpi.com
Electronic Absorption and Luminescence Spectroscopy for d-Orbital Transitions and Charge Transfer
Electronic absorption (UV-Vis) and luminescence spectroscopy are used to study the electronic structure of silver(I) complexes. Since Ag(I) has a completely filled d¹⁰ electronic configuration, d-d electronic transitions are not possible. reddit.comlibretexts.org Therefore, the electronic spectra of silver(I) complexes are typically dominated by ligand-based π-π* transitions and charge-transfer transitions. reddit.com
Charge-transfer transitions can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT). In silver(I) complexes with π-acceptor ligands, MLCT bands can be observed. reddit.com For example, in a study of a silver(I) complex with a thioether ligand, a blue shift of a ligand-based band and the appearance of ligand-to-metal charge transfer bands were observed upon coordination to the silver ion. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-State Coordination Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for studying the coordination of ligands to silver perchlorate in solution. researchgate.net Changes in the chemical shifts of the ligand protons upon addition of silver perchlorate can provide evidence for complex formation and information about the binding sites.
For instance, in the characterization of Group 12 metal perchlorate complexes with an acyclic N₃O₂ donor ligand, ¹H NMR was used to study the solution-state behavior of the complexes. x-mol.com The studies indicated that intramolecular reorganization remained rapid under conditions where intermolecular metal-ligand exchange was slow on the NMR timescale. x-mol.com
Mass Spectrometry Techniques (e.g., ESI-MS) for Gas-Phase Ion Identification
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the characterization of coordination compounds in the gas phase. acs.orguvic.ca It allows for the identification of the molecular ion and fragmentation patterns, which can provide structural information. ESI-MS has been used to identify and quantify perchlorate in various samples. epa.govnih.gov The technique can be used to confirm the presence of perchlorate by monitoring for its characteristic isotopic pattern. nih.gov
X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the elements present in the top few nanometers of a material's surface. carleton.edu XPS can be used to analyze silver perchlorate and its complexes. The binding energies of the Ag 3d, Cl 2p, and O 1s core levels can be used to identify the presence of silver perchlorate and to determine the oxidation state of the silver. The Ag 3d spectrum for silver compounds typically shows well-separated spin-orbit components. thermofisher.com It is noted that silver compounds can be sensitive to X-ray exposure. thermofisher.com
| Compound | Ag 3d₅/₂ Binding Energy (eV) |
|---|---|
| Ag (metal) | 368.2 |
| Ag₂O | 367.9 |
| AgO | 367.4 |
Computational and Theoretical Chemistry of Silver I Perchlorate Systems
Quantum Chemical Investigations of Silver(I)-Ligand Bonding Interactions
Quantum chemical methods are instrumental in elucidating the nature of the coordinate bonds between the silver(I) ion and various ligands. These computational tools enable a systematic analysis of factors like orbital hybridization and electrostatic forces that dictate the stability and structure of silver complexes. nih.govacs.org Theoretical studies have examined metal ion-ligand interactions by varying either the metal ion while keeping the ligand constant or by changing the ligand for a specific metal ion. acs.org The bonding is often dominated by σ-donation from the ligand's lone pair to the silver ion's empty 5s orbital, with electrostatic energy also playing a major role in the interaction. nih.govacs.org
Density Functional Theory (DFT) has become a primary tool for investigating silver(I) complexes due to its balance of computational cost and accuracy. researchgate.netacs.org It is widely used to perform geometry optimizations, yielding precise predictions of bond lengths and angles that can be compared with experimental data from techniques like X-ray crystallography. aip.orgnih.govnih.gov For instance, DFT calculations have been successfully used to model the molecular geometry of silver(I) complexes with ligands such as picolinamide (B142947) and pyridyl dithioether. aip.orgrsc.org
Beyond structural prediction, DFT is used to analyze the electronic structure of these complexes. researchgate.net Methods like Natural Bond Orbital (NBO) analysis can reveal the details of metal-ligand bonding, quantifying the extent of charge transfer and orbital interactions. nih.govacs.org Molecular electrostatic potential (MEP) studies help visualize how metalation impacts the coordination capabilities of a ligand. acs.org DFT calculations can also predict vibrational frequencies, which aids in the interpretation of experimental IR and Raman spectra. aip.orgnih.gov Various functionals, such as B3LYP and HSEh1PBE, are employed in conjunction with basis sets like LANL2DZ to achieve results that correlate well with experimental findings. aip.orgnih.gov
For situations requiring higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, are employed. worldscientific.com While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory provide benchmark-quality results for energies and spectroscopic properties. researchgate.net
These high-accuracy calculations are particularly crucial when subtle electronic effects determine the most stable conformation of a complex. researchgate.net For example, in the study of aqua-silver(I) complexes, predictions of the silver ion's coordination number were found to be sensitive to the level of theory, with MP2 and coupled-cluster methods providing different results than DFT for larger hydration shells. researchgate.net Ab initio calculations are also essential for accurately predicting spectroscopic data and benchmarking the performance of other computational methods. worldscientific.comaps.org
Computational Modeling of Aqua-Silver(I) Complexes (Ag+(H2O)n)
The hydration of the silver(I) ion is a complex phenomenon characterized by a disordered and dynamic hydration shell, which has been extensively studied using computational models. researchgate.netslu.se Ab initio molecular dynamics simulations have been instrumental in describing the coordination of the hydrated Ag+ ion, showing good agreement with experimental data from X-ray absorption spectroscopy (XAS). slu.se
A key question in the study of aqua-silver(I) complexes is the coordination number (CN) and the geometry of the first hydration shell. Computational studies, supported by experimental evidence, suggest a preference for a linear, two-coordinate [Ag(H2O)₂]⁺ structure. researchgate.netslu.se This primary shell is surrounded by a more diffuse and disordered arrangement of water molecules that constitute the second hydration sphere. slu.se
The predicted coordination number can, however, depend on the theoretical method used. researchgate.net As shown in the table below, DFT calculations consistently predict a coordination number of two, while higher-level ab initio methods suggest that higher coordination numbers become more favorable as the number of water molecules increases. researchgate.net
| Complex | Coordination Number (DFT) | Coordination Number (MP2) | Coordination Number (Coupled-Cluster) |
|---|---|---|---|
| Ag⁺(H₂O)₂ | 2 | 2 | 2 |
| Ag⁺(H₂O)₃ | 2 | 3 | 3 |
| Ag⁺(H₂O)₄ | 2 | 3 | 3 |
| Ag⁺(H₂O)₅ | 2 | 3 | 3 or 4 |
| Ag⁺(H₂O)₆ | 2 | 4 | - |
Computational chemistry provides a means to quantify the energetic aspects of silver ion hydration. nih.gov The binding energy between the Ag⁺ ion and individual water molecules, as well as the total solvation enthalpy, can be calculated. These calculations help to understand the stability of the aqua complexes and the thermodynamics of dissolving silver salts in water. nih.govdtu.dk The stepwise binding enthalpies for the addition of water molecules to a silver ion in the gas phase have been determined, showing the energy released at each hydration step. nist.gov
| Reaction | Enthalpy of Reaction (ΔrH°) (kJ/mol) |
|---|---|
| Ag⁺(H₂O) + H₂O = Ag⁺(H₂O)₂ | 88.7 |
| Ag⁺(H₂O)₂ + H₂O = Ag⁺(H₂O)₃ | 54.8 |
| Ag⁺(H₂O)₃ + H₂O = Ag⁺(H₂O)₄ | 45.0 |
Theoretical Studies on Perchlorate (B79767) Anion Coordination Modes
The perchlorate anion (ClO₄⁻) is generally considered a weakly coordinating anion due to its tetrahedral geometry and delocalized negative charge. nih.gov However, it can participate in various non-covalent interactions and, under certain conditions, act as a direct ligand to metal centers. Theoretical studies are crucial for understanding these subtle interactions.
Quantum chemical calculations have been used to investigate the complexation of the perchlorate anion with various host molecules. researchgate.net Computational studies also explore the role of secondary sphere interactions, such as hydrogen bonds, in facilitating reactions involving the perchlorate anion, for example, in its reduction by iron complexes. nih.gov In the context of silver complexes, the perchlorate anion can influence the final crystal structure through weak interactions or by directly coordinating to the silver ion. nih.govrsc.org In some transition-metal complexes, novel coordination modes for the perchlorate anion have been identified, challenging its traditional classification as a simple, non-coordinating counterion. acs.org Theoretical modeling of silver-based metal-organic frameworks (MOFs) has also shed light on the dynamics of anion exchange, where perchlorate can be selectively captured from solution, indicating significant interaction with the cationic framework. nih.gov
Coordination Chemistry of Silver I Perchlorate Monohydrate
Silver(I) as a Lewis Acid in Coordination Complex Formation
The silver(I) ion (Ag⁺), with its d¹⁰ electronic configuration, acts as a soft Lewis acid, readily accepting electron pairs from a wide variety of Lewis bases (ligands) to form coordination complexes. chemimpex.comat.ua This ability to form complexes is a cornerstone of silver(I) chemistry. In the context of silver perchlorate (B79767), the Ag⁺ ion is the central metal ion to which ligands coordinate. The coordination number and geometry of the resulting silver(I) complexes are highly variable, ranging from linear two-coordinate complexes to higher coordination numbers, influenced by the nature of the ligands, the solvent, and the counter-ion. acs.orgresearchgate.net The formation of a complex ion involves the silver cation surrounded by ligands, which can be neutral molecules or other ions. chemimpex.comat.ua
Perchlorate Anion as a Coordinating Ligand: Debunking the Non-Coordinating Anion Myth
For a long time, the perchlorate anion (ClO₄⁻) was widely regarded as a classic example of a non-coordinating anion due to its low charge density and symmetrical tetrahedral geometry. However, extensive research has demonstrated that this is a misconception, and perchlorate can indeed act as a coordinating ligand under appropriate conditions.
A growing body of experimental evidence, primarily from single-crystal X-ray diffraction studies, has unequivocally shown the coordination of the perchlorate anion to metal centers, including silver(I). In some silver(I) coordination polymers, the perchlorate anion has been observed to act as a bridging ligand, linking silver centers to form extended networks. nih.gov For instance, in a two-dimensional silver(I) coordination polymer with a thiacalix nih.govarene-based ligand, the perchlorate anions were found to be coordinated to the silver ions. nih.gov
Spectroscopic techniques also provide evidence for perchlorate coordination. Changes in the vibrational modes of the perchlorate anion in infrared (IR) and Raman spectra can indicate its coordination to a metal ion. Theoretical calculations, such as Density Functional Theory (DFT), have been employed to understand the nature and strength of the metal-perchlorate bond. nih.gov
Table 1: Selected Examples of Silver(I) Complexes with Coordinated Perchlorate Anions
| Compound | Coordination Mode of Perchlorate | Ag-O(ClO₃) Distance (Å) | Reference |
| {[Ag₂(L)(CH₃OH)(ClO₄)₂]·4CHCl₃}n | Bridging | ~2.7-2.9 | nih.gov |
| [Ag(C₁₄H₁₆S₂N₂)PF₆]n | Non-coordinating | N/A | scispace.com |
Note: 'L' in the first compound represents a complex organic ligand.
The coordinating ability of the perchlorate anion is significantly influenced by the solvent and the presence of other competing ligands in the coordination sphere of the silver(I) ion. In aqueous solutions, water is a strong ligand and can often outcompete the weakly coordinating perchlorate anion. researchgate.net X-ray scattering data from aqueous solutions of silver perchlorate have shown that the perchlorate ion generally does not enter the first coordination sphere of the silver ion unless required for stoichiometric reasons at high concentrations. researchgate.net
The presence of other ligands plays a crucial role. When strong donor ligands are available, they will preferentially coordinate to the silver(I) center, leaving the perchlorate as a counter-anion. nih.gov However, in the absence of strongly coordinating ligands or in non-coordinating solvents, the perchlorate anion is more likely to participate in coordination. The anion exchange dynamics in silver-based metal-organic frameworks (MOFs) have been shown to be a solvent-mediated process, driven by the relative solubilities of the complex pairs and the hydration energies of the anions. rsc.org
Development of Silver(I) Coordination Polymers and Supramolecular Architectures
The ability of the silver(I) ion to adopt various coordination geometries, combined with the potential for the perchlorate anion to act as a bridging ligand, has led to the development of a vast array of silver(I) coordination polymers and supramolecular architectures. These structures are built up from silver(I) perchlorate units linked by organic ligands.
The dimensionality and topology of these coordination polymers can be tuned by varying the organic ligands, the solvent, and the reaction conditions. One-dimensional chains, two-dimensional layers, and three-dimensional frameworks have all been synthesized. nih.govresearchgate.net For example, the reaction of silver perchlorate with a flexible double betaine (B1666868) ligand resulted in a two-dimensional coordination polymer. gla.ac.uk The resulting supramolecular architectures can exhibit interesting properties and potential applications in areas such as materials science and catalysis. wikipedia.org
Interaction of Silver(I) Perchlorate Monohydrate with Diverse Ligand Classes
Water, as an oxygen-donor ligand, plays a significant role in the coordination chemistry of silver(I) perchlorate, particularly in its monohydrate form. In aqueous solutions, the silver(I) ion is hydrated, with water molecules occupying the primary coordination sphere. X-ray diffraction studies on aqueous silver perchlorate solutions have indicated that the hydrated silver ion, [Ag(H₂O)ₓ]⁺, is the predominant species. The coordination number of water molecules around the silver ion has been a subject of investigation, with some studies suggesting a coordination number of two, forming a linear [Ag(H₂O)₂]⁺ species with Ag-O distances of about 2.40 Å. researchgate.net Other studies have proposed higher coordination numbers. researchgate.net The presence of coordinated water is a key feature of silver perchlorate monohydrate, influencing its crystal structure and reactivity.
Table 2: Hydration of Silver(I) in Aqueous Perchlorate Solutions
| Method | Coordination Number of Water | Ag-O Distance (Å) | Reference |
| X-ray Diffraction | 2 | ~2.40 | researchgate.net |
| X-ray Scattering | 4 | ~2.4 | researchgate.net |
Nitrogen-Donor Ligands (e.g., Amines, Pyridines, Imidazoles, Nitriles)
The coordination chemistry of silver(I) is particularly rich with nitrogen-donor ligands, owing to the soft nature of the Ag(I) ion, which readily interacts with nitrogen atoms. semanticscholar.org This interaction leads to a wide array of coordination geometries, including linear, trigonal, tetrahedral, and even higher coordination numbers, often resulting in the formation of coordination polymers. semanticscholar.orgnih.gov The specific architecture of the resulting complex is influenced by the nature of the ligand, the counter-ion (in this case, the weakly coordinating perchlorate), and the reaction conditions. researchgate.net
Benzimidazole (B57391) and imidazole (B134444) derivatives also form stable complexes with silver(I). nih.gov Research has shown that silver complexes containing a benzimidazole moiety can exhibit significant biological activity, which is attributed to the properties of the coordinated silver center. nih.gov
Nitrile-functionalized ligands are another important class of N-donors for silver(I). The nitrile group can coordinate to the silver ion, leading to the formation of diverse structural motifs. unica.it The flexibility of the ligand backbone and the presence of other donor atoms can lead to the assembly of one-dimensional, two-dimensional, or three-dimensional coordination polymers. unica.itresearchgate.net For example, nitrile-functionalized derivatives of mixed-donor macrocycles containing aza (nitrogen) and thia (sulfur) groups have been synthesized and reacted with silver(I) salts to form coordination polymers whose structural features depend on the ligand's framework. unica.it The perchlorate anion, being weakly coordinating, typically does not participate in the primary coordination sphere but balances the charge of the cationic silver complex. researchgate.netwikipedia.org
| Ligand Type | Example Ligand | Observed Coordination Geometry/Structure |
|---|---|---|
| Pyridine (B92270) | 2,6-di(hydroxymethyl)pyridine | Five-coordinate Ag(I) center. nih.gov |
| Pyridine Macrocycle | Pyridine-containing macrocycle (Pc-L) | η² coordination of a naphthyl substituent. acs.org |
| Benzimidazole | Benzimidazole derivatives | Forms complexes with notable antibacterial properties. nih.gov |
| Nitrile Macrocycle | Nitrile-functionalized 2,8-dithia-5-aza-2,6-pyridinophane | One-dimensional zig-zag coordination polymer. unica.it |
Sulfur- and Phosphorus-Donor Ligands
Silver(I), as a soft Lewis acid, exhibits a strong affinity for soft donor atoms like sulfur and phosphorus. alfa-chemistry.com This interaction leads to the formation of stable and structurally diverse coordination complexes. researchgate.netalfa-chemistry.com
Sulfur-Donor Ligands: Sulfur-containing ligands readily form stable complexes with silver(I). alfa-chemistry.com The coordination can occur through various sulfur-based functional groups, including thioethers and thiols. Macrocyclic ligands incorporating sulfur atoms, such as thiacalixarenes, are particularly effective at binding silver(I). In one reported silver(I) perchlorate complex with a thiacalix purdue.eduarene derivative, the Ag+ ion adopts a distorted tetrahedral geometry, coordinating to two sulfur atoms from the ligand and two oxygen atoms from two bridging perchlorate ions, forming a 2D network. researchgate.net This demonstrates an uncommon instance where the perchlorate anion acts as a linker. researchgate.net Cyclen-based ligands functionalized with sulfide (B99878) arms also form exceptionally stable complexes with Ag(I) in aqueous solutions. nih.govacs.org The strong coordination is driven by the affinity of the soft sulfide donors for the soft Ag(I) ion. acs.org
| Ligand Type | Example Ligand | Complex Formula/Structure |
|---|---|---|
| Sulfur Macrocycle | Thiacalix purdue.eduarene-bis-crown | {[Ag₂(L)(CH₃OH)(ClO₄)₂]·4CHCl₃}n researchgate.net |
| Sulfur-functionalized Cyclen | 1,4,7,10-tetrakis(2-(methylsulfanyl)ethyl)-1,4,7,10-tetraazacyclododecane (DO4S) | [Ag(DO4S)]⁺ nih.govacs.org |
| Phosphorus (Diphosphine) | Ph₂(P)CH₂(CH)EtO(P)Ph₂ (L) | [LAgClO₄]₂ nih.gov |
Solution-Phase Coordination Equilibria and Stability Constants
In solution, the formation of a complex between a metal ion, such as silver(I) (M), and a ligand (L) is a reversible process that reaches equilibrium. sydney.edu.au The strength of the interaction between the metal ion and the ligand is quantified by the stability constant (also known as the formation constant), Kstab or β. sydney.edu.au For a general equilibrium reaction:
M(aq) + nL(aq) ⇌ MLn(aq)
The stability constant is expressed as:
Kstab = [MLn] / ([M][Ln])
A larger value for the stability constant indicates a more stable complex and a higher concentration of the complex at equilibrium. sydney.edu.au These constants are crucial for understanding the behavior of complexes in solution and are determined experimentally using techniques like potentiometric or spectrophotometric titrations. acs.org
Studies on silver(I) complexes with various ligands have provided quantitative data on their stability. For example, the complexation of Ag⁺ with cyclen-based ligands bearing sulfide arms has been studied in aqueous solution. nih.govacs.org The formation of these complexes was found to begin at a very low pH (<2) due to their very high stability, necessitating the use of silver-electrode potentiometry to obtain reliable equilibrium constants. acs.org The exceptionally high stability is attributed to the strong affinity of the soft silver(I) ion for the soft sulfur donor atoms of the ligand arms. acs.org
| Ligand (L) | Equilibrium Reaction | log β | Conditions |
|---|---|---|---|
| DO4S | Ag⁺ + L ⇌ AgL⁺ | 19.64 | 0.1 M KNO₃, 25 °C (in aq. methanol) nih.gov |
| DO4S | Ag⁺ + H⁺ + L ⇌ AgHL²⁺ | 22.44 | 0.1 M KNO₃, 25 °C (in aq. methanol) nih.gov |
| DO3SAm | Ag⁺ + L ⇌ AgL⁺ | 14.05 | 0.15 M NaNO₃, 25 °C acs.org |
| DO2A2S | Ag⁺ + L ⇌ AgL⁻ | 11.08 | 0.15 M NaNO₃, 25 °C acs.org |
Reactivity and Reaction Dynamics
Thermal Decomposition and Dehydration Mechanisms of Silver Perchlorate (B79767) Monohydrate
The thermal stability of silver perchlorate monohydrate is a critical aspect of its chemistry. The decomposition process is not a simple dissociation but involves a series of complex steps, including dehydration and the reduction of the perchlorate anion.
Stepwise Dehydration Processes and Kinetic Parameters
Silver perchlorate is a white solid that readily forms a monohydrate. mdpi.com While it is known that the monohydrate version demonstrates lower thermal stability compared to the anhydrous compound, specific kinetic parameters for the stepwise dehydration of this compound are not extensively detailed in publicly available literature. acs.org Generally, the thermal analysis of hydrated salts reveals that dehydration precedes decomposition, often occurring in distinct stages depending on the coordination environment of the water molecules. For this compound, it is anticipated that heating would initially lead to the loss of the water molecule. The temperature and kinetics of this process would be influenced by factors such as heating rate and atmospheric conditions.
Mechanistic Pathways of Perchlorate Reduction and Oxygen Evolution
AgClO₄(s) → AgCl(s) + 2O₂(g)
The mechanism of perchlorate reduction in the solid state is complex. For compounds like ammonium (B1175870) perchlorate, the initial step is believed to be a proton transfer from the ammonium cation to the perchlorate anion. acs.org However, in the case of silver perchlorate, a different mechanism is operative. The decomposition is thought to be initiated by the breaking of the Cl-O bond in the perchlorate anion, which is a strong oxidizing agent. This leads to the formation of various reactive oxygen species and lower valence chlorine oxyanions, which then react further. The evolution of oxygen is a key feature of this decomposition.
Influence of Crystal Structure and Purity on Thermal Stability
The crystal structure and purity of a substance can significantly impact its thermal stability. For instance, in ammonium perchlorate, the crystal lattice plays a role in the diffusion of gaseous decomposition products, and defects within the crystal can act as sites for the initiation of decomposition. bu.edu.egnih.gov While specific studies on the influence of crystal structure on the thermal stability of this compound are scarce, it is reasonable to infer that factors such as crystal defects, particle size, and the presence of impurities would affect its decomposition temperature and kinetics. For example, the presence of impurities like chlorates has been shown to significantly lower the decomposition temperature of ammonium perchlorate. datapdf.com Similarly, the presence of silver chloride, a product of the decomposition, can form a eutectic melt with silver perchlorate, which has been observed to lower the decomposition temperature of the perchlorate in the molten phase. dtic.mil
Redox Chemistry and Quasi-Intramolecular Reactions in Solid State
The perchlorate anion is a potent oxidizing agent, which can lead to interesting redox chemistry, particularly in the solid state upon heating.
Ligand Oxidation by Perchlorate Anion
In complexes of silver perchlorate with oxidizable ligands, such as ammonia (B1221849) ([Ag(NH₃)₂]ClO₄), a solid-phase quasi-intramolecular redox reaction occurs upon heating. dtic.mil In this process, the ammonia ligand is oxidized by the perchlorate anion. dtic.mil This reaction is termed "quasi-intramolecular" because the reacting species, the cation and the anion, are distinct entities within the crystal lattice but are in close proximity, allowing for a redox reaction to occur in the solid state without the need for a solvent.
However, for pure this compound, there is no readily oxidizable ligand analogous to ammonia. The water molecule is generally stable and not easily oxidized under these conditions. Therefore, a similar quasi-intramolecular redox reaction involving the oxidation of a ligand is not expected.
Formation and Characterization of Intermediate Species
During the thermal decomposition of silver perchlorate complexes, such as diammine silver(I) perchlorate, the redox reaction between the ammonia ligand and the perchlorate anion leads to the formation of intermediate species with lower valence chlorine oxyacids, such as chlorite (B76162) (ClO₂⁻) and chlorate (B79027) (ClO₃⁻). dtic.mil These intermediates can be identified by techniques like infrared spectroscopy (IR) and X-ray photoelectron spectroscopy (XPS). dtic.mil These intermediates are typically unstable and can disproportionate into silver chloride and silver perchlorate. dtic.mil
In the case of the thermal decomposition of pure silver perchlorate, the direct observation and characterization of such intermediates in the solid state are challenging. The decomposition is believed to proceed through radical pathways, which would involve highly reactive and short-lived species. acs.org While the formation of chlorite and chlorate as intermediates is plausible during the reduction of the perchlorate anion, their existence and characterization in the decomposition of the pure solid have not been definitively established in the reviewed literature.
Catalytic Applications in Advanced Organic Synthesis
This compound serves as a versatile and effective catalyst in a variety of advanced organic synthesis reactions. Its utility stems from the Lewis acidic nature of the silver(I) ion, which can activate various functional groups, and the non-coordinating nature of the perchlorate anion, which prevents catalyst inhibition.
Mechanistic Studies of Glycosylation Promotion
Silver perchlorate has been identified as a powerful promoter for chemical glycosylation, a critical reaction for the synthesis of oligosaccharides and glycoconjugates. It is particularly effective in the formation of challenging 1,2-cis glycosidic linkages. Research has demonstrated that silver perchlorate can offer improved stereoselectivity compared to other common silver salts, such as silver triflate (AgOTf).
The mechanism of promotion typically involves the activation of a glycosyl donor, such as a glycosyl thioimidate or thioglycoside. The silver(I) ion coordinates to the sulfur atom of the leaving group, facilitating its departure and leading to the formation of a highly reactive glycosyl oxocarbenium ion intermediate. This electrophilic intermediate is then attacked by a glycosyl acceptor (an alcohol) to form the desired glycosidic bond.
The role of the perchlorate counter-anion is crucial. Being a weakly coordinating anion, it does not effectively compete with the glycosyl acceptor for the oxocarbenium ion. This allows the acceptor to approach the intermediate, influencing the stereochemical outcome of the reaction. Studies suggest that the perchlorate anion creates a favorable environment for the formation of α-linked (1,2-cis) products from glucosyl donors. In comparative studies using an S-benzoxazolyl (SBox) donor, silver perchlorate provided a significantly higher α/β ratio than other silver salts.
| Promoter | Yield (%) | Stereoselectivity (α/β ratio) |
|---|---|---|
| Silver perchlorate (AgClO₄) | 95 | 11.9 / 1 |
| Silver triflate (AgOTf) | 94 | 6.1 / 1 |
| Silver hexafluorophosphate (B91526) (AgPF₆) | 95 | 6.5 / 1 |
| Silver tetrafluoroborate (B81430) (AgBF₄) | 93 | 7.1 / 1 |
Activation of Electrophiles in C-C and C-Heteroatom Bond Formations
The catalytic activity of this compound extends to the activation of various electrophiles, facilitating key carbon-carbon (C-C) and carbon-heteroatom bond-forming reactions. The silver(I) ion functions as a potent Lewis acid, coordinating to π-systems (alkenes, alkynes) or heteroatoms, thereby increasing the electrophilicity of the substrate and rendering it susceptible to nucleophilic attack.
C-C Bond Formation: A notable application is in promoting cycloaddition reactions, such as the intramolecular Diels-Alder reaction. In these reactions, the silver ion can coordinate to an electron-withdrawing group on the dienophile, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the [4+2] cycloaddition to form complex cyclic and bicyclic structures. This activation strategy is a valuable tool in the synthesis of natural products.
C-Heteroatom Bond Formation: The promotion of glycosylation is a primary example of a silver perchlorate-catalyzed C-heteroatom (specifically, C-O) bond formation. Beyond this, silver(I) salts are known to catalyze the addition of heteroatomic nucleophiles to unsaturated systems. By activating an alkyne or alkene, the silver catalyst facilitates the attack of nucleophiles such as amines (C-N bond formation) or thiols (C-S bond formation), providing pathways to a diverse range of functionalized molecules. The general principle involves the silver ion activating a substrate, which is then intercepted by a heteroatom-containing nucleophile.
Electrochemical Behavior and Reaction Kinetics at Electrode Surfaces
The electrochemical properties of this compound are defined by the individual behaviors of the silver(I) cation (Ag⁺), the perchlorate anion (ClO₄⁻), and the water of hydration when dissolved in a suitable solvent.
Role in Electrolyte Formulations for Electroanalytical Techniques
Silver perchlorate is utilized in specific electroanalytical applications, particularly in non-aqueous electrochemistry, where it can serve as both a source of electroactive Ag⁺ ions and as a supporting electrolyte. acs.org Supporting electrolytes are crucial components in electrochemical cells; they increase the conductivity of the solution and minimize the unwanted migration of electroactive species in the electric field. wikipedia.org
Perchlorate salts are frequently chosen for this role due to the unique properties of the perchlorate anion. The ClO₄⁻ ion is a very weakly coordinating anion and exhibits significant kinetic inertness towards electrochemical reduction. wikipedia.org Its high activation energy barrier for accepting electrons means it does not typically interfere with redox reactions being studied at the electrode surface within the common potential windows used for organic and organometallic compounds. wikipedia.org Therefore, a solution of silver perchlorate in a non-aqueous solvent like acetonitrile (B52724) can provide a medium of constant ionic strength for studying redox processes where the presence of silver ions is also required.
Surface Interactions and Electron Transfer Processes
The electron transfer processes at an electrode surface in a silver perchlorate solution are dominated by the redox chemistry of the silver ion. The perchlorate anion is generally considered a spectator ion under typical electroanalytical conditions.
Silver Cation (Ag⁺): The silver ion undergoes a well-defined, reversible one-electron reduction at the cathode to form metallic silver (Ag). Conversely, metallic silver can be oxidized at the anode to release Ag⁺ ions into the solution. This process is described by the Ag⁺/Ag redox couple: Ag⁺ + e⁻ ⇌ Ag(s) The kinetics of this electron transfer are typically fast and form the basis for techniques like silver coulometry and the operation of silver-based reference electrodes. researchgate.net The potential at which this occurs is a stable and reproducible reference point in many electrochemical systems.
Perchlorate Anion (ClO₄⁻): In contrast to the electroactive silver ion, the perchlorate anion is remarkably resistant to electron transfer. Despite the high +7 oxidation state of the central chlorine atom, the reduction of perchlorate is kinetically hindered in aqueous and most organic solutions. wikipedia.orgresearchgate.net Significant overpotential is required to drive its reduction, meaning it remains electrochemically inert over a wide range of potentials. This inertness makes it an ideal, non-interfering counter-ion for electrochemical studies. wikipedia.orgmdpi.com
Solid State Chemistry and Phase Behavior
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Probing Solid-State Transitions
Upon heating, silver perchlorate (B79767) monohydrate is expected to first undergo dehydration, with a mass loss corresponding to one mole of water. This would be observed as a distinct step in the TGA curve and an endothermic event in the DSC curve. Following dehydration, the resulting anhydrous silver perchlorate is stable up to its decomposition temperature.
The decomposition of anhydrous silver perchlorate occurs at approximately 486 °C sciencemadness.orgwikipedia.org. This process involves the liberation of oxygen and the formation of silver chloride. In the context of the thermal decomposition of diammine silver(I) perchlorate, the subsequent decomposition of the intermediate silver perchlorate was observed to have a decomposition peak temperature of 441 °C. This decomposition in the presence of silver chloride, a product of a side reaction, is an exothermic process with a measured reaction heat of -85.68 kJ/mol. The lower decomposition temperature in this case is attributed to the formation of a eutectic melt with silver chloride.
Table 1: Expected Thermal Events for Silver Perchlorate Monohydrate
| Thermal Event | Expected Temperature Range (°C) | Technique | Observation |
| Dehydration | > 100 | TGA | Mass loss corresponding to one water molecule |
| DSC | Endothermic peak | ||
| Decomposition of Anhydrous AgClO₄ | ~486 (pure) | TGA | Significant mass loss |
| ~441 (in AgCl eutectic) | DSC | Exothermic peak |
Investigations of Polymorphic Forms and Amorphous States
The crystal structure of anhydrous silver perchlorate has been determined to be cubic wikipedia.orgnih.govstudy.com. While detailed crystallographic data for the monohydrate is not widely available, its existence as a distinct crystalline solid is well-established wikipedia.org.
Studies on anhydrous silver perchlorate under high pressure have revealed the existence of multiple polymorphic forms. These pressure-induced phase transitions indicate that the crystallographic structure of silver perchlorate is dependent on external conditions. It is plausible that this compound may also exhibit polymorphism under different crystallization conditions or upon aging, although specific studies on this are not prevalent. There is currently no significant research available on the formation or properties of amorphous states of this compound.
Table 2: Crystallographic Data for Anhydrous Silver Perchlorate
| Crystal System | Space Group | Lattice Parameter (a) | Reference |
| Cubic | F-43m | 6.92 Å | nih.gov |
Eutectic Melt Formation and its Influence on Solid-Phase Reactivity
A significant aspect of the solid-phase reactivity of silver perchlorate is its ability to form a eutectic mixture with silver chloride. This eutectic melt forms at a temperature of 325 °C with a 1:1 molar ratio of AgCl to AgClO₄. The formation of this liquid phase at a temperature significantly lower than the decomposition temperature of pure silver perchlorate has a profound influence on its decomposition pathway.
The presence of the eutectic melt facilitates an autocatalytic decomposition process. The decomposition of silver perchlorate within this molten phase occurs at a lower temperature (around 441 °C) compared to the decomposition of the pure solid (around 486 °C). This accelerated decomposition in the liquid phase highlights the importance of considering potential reaction products and their interactions when analyzing the thermal behavior of silver perchlorate. This phenomenon is particularly relevant in scenarios where chloride ions may be present, either as impurities or as reaction products from preceding chemical transformations.
Kinetics and Thermodynamics of Solid-State Decomposition Reactions
The solid-state decomposition of silver perchlorate is a complex process, the kinetics and thermodynamics of which are influenced by factors such as purity and the presence of other phases. The decomposition of pure, solid anhydrous silver perchlorate is a high-temperature event, occurring around 486 °C sciencemadness.orgwikipedia.org.
AgClO₄(s) → AgCl(s) + 2O₂(g)
The thermodynamics of this reaction are governed by the breaking of the chlorine-oxygen bonds in the perchlorate anion and the formation of the more stable silver chloride lattice and gaseous oxygen. The exothermicity of the decomposition in the eutectic melt suggests a thermodynamically favorable process once initiated.
Advanced Characterization Techniques and Methodological Innovations
In Situ Spectroscopy for Real-Time Reaction Monitoring
In situ spectroscopy is a powerful tool for observing chemical reactions as they happen, providing real-time data on reaction kinetics, transient intermediates, and product formation without disturbing the system. mt.com For reactions involving silver perchlorate (B79767) monohydrate, techniques like in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can offer deep mechanistic insights. These methods allow for the continuous monitoring of vibrational modes of the perchlorate ion (ClO₄⁻) and any organic or inorganic ligands interacting with the silver ion (Ag⁺).
One notable application is in the study of coordination chemistry, where silver perchlorate is often used as a source of silver ions. By monitoring shifts in the characteristic vibrational frequencies of the perchlorate anion and the other reactants, researchers can track the formation of coordination complexes in real time. For instance, a change in the symmetry of the perchlorate ion from Td (tetrahedral) to C3v or C2v upon coordination can be readily detected by the appearance of new peaks in the Raman or IR spectrum.
Surface-Enhanced Raman Spectroscopy (SERS) is another relevant technique, particularly for detecting low concentrations of perchlorate. nih.gov While often used for environmental monitoring, the principles of SERS can be adapted to study reactions at surfaces where silver nanoparticles or structures are involved, potentially using silver perchlorate monohydrate as a precursor. nih.gov The real-time monitoring capabilities of in situ spectroscopy are crucial for optimizing reaction conditions, identifying short-lived intermediates, and building robust kinetic models. spectroscopyonline.com
| Spectroscopic Technique | Information Gained | Application Example for AgClO₄·H₂O |
| In Situ FTIR | Changes in vibrational modes of functional groups | Monitoring ligand exchange reactions |
| In Situ Raman | Symmetry changes, formation of new bonds | Observing coordination of the perchlorate ion |
| SERS | Enhanced signal of surface-adsorbed species | Detecting trace intermediates in heterogeneous catalysis |
High-Resolution Electron Microscopy (HRTEM) for Nanoscale Structural Analysis
High-Resolution Transmission Electron Microscopy (HRTEM) is an indispensable technique for visualizing materials at the atomic scale. It provides direct imaging of the crystallographic structure of a material, revealing details about lattice planes, defects, and surface morphology. While often applied to nanomaterials like silver nanowires and nanoparticles, HRTEM can also be used to analyze the nanoscale features of crystalline compounds like this compound. nih.govresearchgate.net
With HRTEM, researchers can examine the crystal structure of this compound, confirming its lattice parameters and identifying any crystalline defects or dislocations that might influence its reactivity. For example, analysis of the interplanar spacing can confirm the crystalline phase of the material. nih.gov The technique is particularly valuable for studying the products of reactions where this compound is used as a precursor for synthesizing nanomaterials. HRTEM can reveal the morphology, size distribution, and crystallinity of the resulting nanoparticles. researchgate.net Furthermore, when coupled with techniques like Energy-Dispersive X-ray Spectroscopy (EDS), HRTEM can provide elemental composition maps, confirming the presence and distribution of silver, chlorine, and oxygen at the nanoscale. researchgate.net
| HRTEM Analysis | Information Provided | Relevance to AgClO₄·H₂O |
| Lattice Imaging | Direct visualization of atomic planes, d-spacing | Confirmation of crystal structure, identification of phases |
| Defect Analysis | Identification of dislocations, stacking faults, vacancies | Understanding how imperfections affect physical/chemical properties |
| Morphological Analysis | Particle size, shape, and surface features | Characterizing products synthesized from AgClO₄·H₂O |
| EDS Mapping | Elemental composition and distribution | Confirming elemental integrity at the nanoscale |
Synchrotron X-ray Diffraction for Time-Resolved Structural Studies
Synchrotron X-ray diffraction provides extremely high-intensity X-rays, enabling the collection of diffraction patterns on very short timescales. This capability is ideal for time-resolved studies, allowing researchers to follow structural changes in materials during a chemical reaction or physical transformation. nih.gov For this compound, this technique can be used to study processes like thermal decomposition, phase transitions, or solid-state reactions in real time.
By setting up a reaction cell in the path of the synchrotron beam, diffraction patterns can be collected every few seconds or even faster. researchgate.net This allows for the creation of a "movie" of the crystalline structure as it evolves. For example, as this compound is heated, time-resolved synchrotron XRD could track the loss of the water of hydration followed by the decomposition of the anhydrous silver perchlorate, identifying the crystalline phases of the intermediates and final products (e.g., AgCl, Ag₂O) as they form. rsc.org This provides crucial data for understanding reaction mechanisms and kinetics in the solid state, which is often difficult to obtain with conventional laboratory XRD equipment. researchgate.net
Advanced Mass Spectrometry (e.g., FT-ICR MS) for Complex Ion Characterization
Advanced mass spectrometry techniques, particularly Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), offer ultra-high resolving power and mass accuracy. nih.gov This makes them exceptionally well-suited for the characterization of complex ions and coordination compounds that may be formed using this compound. Silver ions have a well-known tendency to form adducts with a wide variety of organic and biological molecules.
When a solution containing silver perchlorate and other ligands is analyzed by a technique like electrospray ionization (ESI) coupled with FT-ICR MS, the resulting mass spectrum can reveal the precise composition of the various silver-containing complex ions in the mixture. The high resolution of FT-ICR MS can distinguish between species with very similar mass-to-charge ratios, which might be unresolved by lower-resolution instruments. nih.gov This allows for the unambiguous determination of the stoichiometry of silver-ligand complexes. This technique is invaluable for studying supramolecular assemblies, characterizing reaction intermediates in solution, and understanding the competitive binding of different ligands to the silver ion. nih.govutsouthwestern.edu
| Mass Spectrometry Technique | Key Advantage | Application for AgClO₄·H₂O Systems |
| FT-ICR MS | Ultra-high mass resolution and accuracy | Unambiguous identification of complex silver adducts and coordination compounds. |
| ESI-MS | Soft ionization for preserving non-covalent complexes | Analysis of silver-ligand complexes directly from solution. |
| Tandem MS (MS/MS) | Structural elucidation through fragmentation | Determining the connectivity and structure of complex ions. |
Isotopic Labeling and Tracing Techniques in Mechanistic Studies
Isotopic labeling is a powerful method for tracing the path of atoms and molecules through a chemical reaction, providing definitive evidence for proposed reaction mechanisms. In studies involving this compound, isotopes of silver (¹⁰⁷Ag, ¹⁰⁹Ag), chlorine (³⁵Cl, ³⁷Cl), or oxygen (¹⁷O, ¹⁸O) can be incorporated into the molecule.
For instance, by using this compound enriched with ¹⁸O in the perchlorate anion, one could study oxidation reactions to determine if the oxygen atoms in the product originate from the perchlorate or from another source like water. Similarly, using silver enriched in ¹⁰⁷Ag could help track the fate of silver nanoparticles formed from the reduction of silver perchlorate in complex environmental or biological systems, distinguishing them from naturally occurring silver. rsc.org The analysis of the isotopic composition of the products, typically performed using isotope ratio mass spectrometry (IRMS), provides a quantitative measure of the extent to which the labeled compound participated in the reaction, offering insights that are often impossible to gain by other means. researchgate.net
| Isotope | Analytical Technique | Mechanistic Question Addressed |
| ¹⁸O in ClO₄⁻ | Isotope Ratio Mass Spectrometry (IRMS) | Tracing the fate of oxygen atoms in oxidation reactions. |
| ¹⁰⁷Ag | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Tracking the source and transport of silver in environmental or biological studies. |
| ³⁷Cl | IRMS | Following the pathway of the perchlorate anion in complex reaction networks. |
Specialized Research Applications and Analytical Methodologies
Application in Perchlorate (B79767) Isotope Forensics and Environmental Tracing
Perchlorate is a widespread environmental contaminant with both natural and man-made sources. acs.orgusgs.gov Isotope forensics, which involves the analysis of stable isotope ratios of oxygen (¹⁸O/¹⁶O) and chlorine (³⁷Cl/³⁵Cl), is a primary method for distinguishing between these sources in environmental samples like groundwater. usgs.gov
Studies on Oxygen and Chlorine Isotopic Fractionation
Understanding how isotopic ratios change during environmental processes, particularly biodegradation, is crucial for accurate source tracking. acs.orgusgs.gov Laboratory studies have been conducted to measure the kinetic isotopic fractionation of oxygen and chlorine in perchlorate as it is reduced by various bacterial strains. acs.orgnih.gov
In a pivotal study, two strains of perchlorate-reducing bacteria were monitored at different temperatures. acs.orgusgs.govnih.gov The research established that biodegradation leads to significant and predictable changes in the isotopic composition of the remaining perchlorate. These fractionation factors provide a basis for detecting and quantifying perchlorate biodegradation in the field. acs.org A key finding was that the ratio of oxygen isotope fractionation to chlorine isotope fractionation (ε¹⁸O/ε³⁷Cl) remained nearly constant across different bacterial species and temperatures, providing a robust tool for forensic studies. usgs.govnih.gov
| Isotope | Fractionation Factor (ε) Range (‰) | Bacterial Strains Studied | Temperatures Studied |
|---|---|---|---|
| Oxygen-18 (ε¹⁸O) | -36.6 to -29.0 | Azospira suillum JPLRND, Dechlorospirillum sp. FBR2 | 10°C and 22°C |
| Chlorine-37 (ε³⁷Cl) | -14.5 to -11.5 | Azospira suillum JPLRND, Dechlorospirillum sp. FBR2 | 10°C and 22°C |
Role in Analytical Chemistry as a Titrimetric Reagent and Standard
In the field of analytical chemistry, silver perchlorate monohydrate serves as a reagent and a standard for quantitative analysis, including titrations and gravimetric analysis. chemimpex.com Its high solubility in water and the stability of the perchlorate ion make it a reliable source of Ag⁺ ions for determining the concentration of various substances. chemimpex.com
| Parameter | Specification |
|---|---|
| Assay (by silver titration) | ≥ 97% |
| pH of 5% solution @ 25°C | 5.0 - 7.0 |
| Chloride (Cl) | ≤ 0.001% |
| Sulfate (B86663) (SO₄) | ≤ 0.001% |
| Iron (Fe) | ≤ 0.002% |
Use in Electrode Material Development for Electrochemical Sensors and Devices
This compound is employed in the preparation of silver-based electrode materials for electrochemical sensors. chemimpex.com The modification of electrode surfaces with materials like silver nanoparticles (AgNPs) can significantly enhance the sensitivity and performance of these devices. chemimpex.commdpi.comcopernicus.org The excellent conductivity and catalytic properties of silver make it a superior material for electrode surface decoration, leading to the development of high-performance sensors for detecting various analytes in environmental samples, such as nitrates in water. mdpi.comresearchgate.net
Research into Selective Reactivity for Chemical Transformations
Silver perchlorate is a versatile catalyst and reagent in organic synthesis, valued for its ability to promote specific chemical transformations. chemimpex.comstudy.comwikipedia.org
Key applications include:
Halide Abstraction: Similar to silver nitrate (B79036), silver perchlorate is an effective reagent for replacing halide ligands with the weakly coordinating perchlorate anion. This is driven by the precipitation of the corresponding silver halide (AgX). wikipedia.org
Lewis Acid Catalysis: It can act as an oxophilic Lewis acid, often in combination with other reagents. For example, a catalyst system of silver perchlorate and Lawesson's reagent has been shown to effectively catalyze the Diels-Alder reaction between dienes and α,β-unsaturated aldehydes. wikipedia.orgoup.com
Glycosylation Reactions: Silver perchlorate has been demonstrated to be a powerful promoter for chemical glycosylation, the process of forming glycosidic bonds to create oligosaccharides. It shows improved 1,2-cis selectivity compared to other silver salts in the activation of glycosyl thioimidates. dovepress.com
Its noteworthy solubility in aromatic solvents like benzene (B151609) and toluene (B28343) further expands its utility as a catalyst in non-aqueous media. wikipedia.org
Q & A
Q. What are the optimal synthesis methods for silver perchlorate monohydrate, and how do reaction conditions influence purity?
this compound (AgClO₄·H₂O) is synthesized by dissolving silver oxide or carbonate in perchloric acid, followed by crystallization. Anhydrous forms are obtained by dehydrating the monohydrate at ≥43°C . Key factors include temperature control (to avoid decomposition >486°C) and solvent selection (e.g., aqueous or organic media). Purity is enhanced by using stoichiometric ratios of reactants and inert atmospheres to prevent light-induced degradation .
Q. How should this compound be stored to mitigate its explosive and hygroscopic risks?
Store in airtight, light-resistant containers under inert gas (e.g., argon) at ≤4°C. Avoid contact with reducing agents, organic materials, or dust, as these can trigger explosive reactions . Use desiccants (e.g., silica gel) to counteract deliquescence. Safety protocols include wearing nitrile gloves and conducting manipulations in fume hoods .
Q. What solvents are compatible with this compound for electrochemical or catalytic applications?
It is highly soluble in polar aprotic solvents (e.g., acetonitrile, nitromethane) and aromatic solvents (toluene, nitrobenzene). Solubility in benzene is 5.28 g/100 g at 25°C, while pyridine achieves 26.4 g/100 g . Avoid chloroform or carbon tetrachloride due to insolubility and potential incompatibilities .
Advanced Research Questions
Q. How can structural and thermal stability contradictions in this compound be resolved during experimental design?
Conflicting reports on thermal stability (e.g., decomposition at 43°C vs. 486°C) arise from hydration state and measurement conditions. Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to distinguish between dehydration (monohydrate → anhydrous) and decomposition (AgClO₄ → AgCl + O₂). X-ray diffraction (XRD) confirms phase transitions .
Q. What methodologies are effective for analyzing this compound’s role as a non-innocent electrolyte in nanoparticle synthesis?
In electrochemical synthesis of Ag or bimetallic nanoparticles, use cyclic voltammetry to monitor Ag⁺ reduction potentials. Pair with transmission electron microscopy (TEM) and dynamic light scattering (DLS) to correlate electrolyte concentration (e.g., 0.1–1.0 M AgClO₄·H₂O) with particle size and dispersion . Control solvent dielectric constant to modulate ion association .
Q. How can computational modeling address discrepancies in this compound’s coordination behavior with organic ligands?
Density functional theory (DFT) simulations predict ligand binding energies and geometries, resolving contradictions in stability constants. Validate with spectroscopic techniques (e.g., IR/Raman for ClO₄⁻ vibrational modes, NMR for ligand exchange kinetics) .
Q. What strategies minimize data variability in catalytic studies using this compound as a Lewis acid catalyst?
Standardize substrate-to-catalyst ratios (e.g., 1:0.05 molar ratio) and reaction temperatures. Use inert solvents (e.g., dichloromethane) to suppress side reactions. Compare turnover frequencies (TOF) across multiple batches to identify batch-dependent impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
